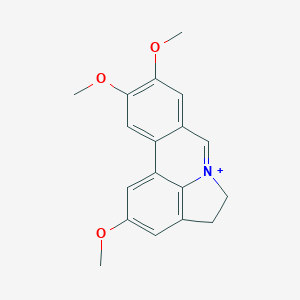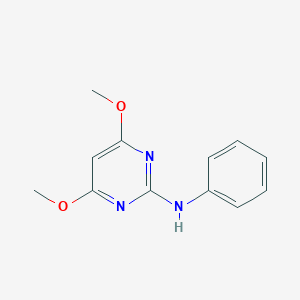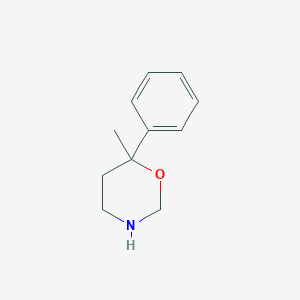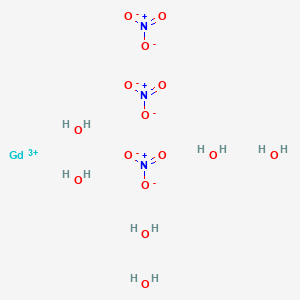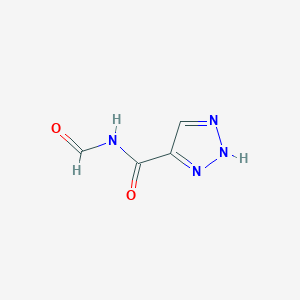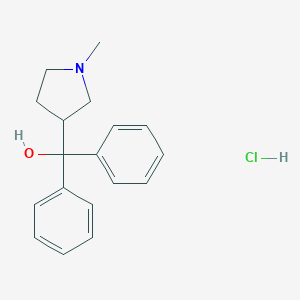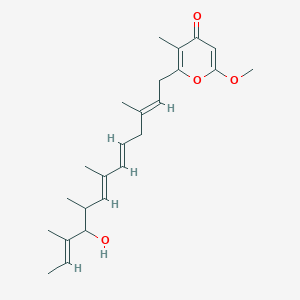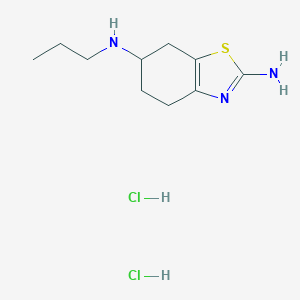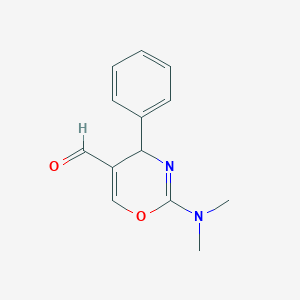
2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde, also known as DMPO, is a stable nitroxide radical that has been widely used as a spin trapping agent in various fields of scientific research. The unique chemical structure of DMPO provides excellent trapping efficiency and selectivity towards reactive oxygen and nitrogen species, making it a valuable tool for investigating the mechanisms of oxidative stress and free radical-mediated damage in biological systems.
Mechanism Of Action
2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde works by trapping free radicals and other reactive species, forming stable adducts that can be detected and analyzed using various spectroscopic techniques such as electron paramagnetic resonance (EPR) spectroscopy. 2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde has a high trapping efficiency towards superoxide, hydroxyl, and nitrogen dioxide radicals, as well as other reactive species such as peroxynitrite and hypochlorous acid.
Biochemical And Physiological Effects
2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde has been shown to have a protective effect against oxidative stress and free radical-mediated damage in various biological systems. 2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde can scavenge reactive species and prevent the formation of harmful oxidation products such as lipid peroxides and protein carbonyls. 2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde has also been shown to modulate the activity of various enzymes and signaling pathways involved in redox regulation and inflammation.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde as a spin trapping agent is its high trapping efficiency and selectivity towards reactive species. 2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde is also stable and easy to handle, making it a convenient tool for investigating oxidative stress and free radical-mediated damage in biological systems. However, 2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde has some limitations, including its potential to react with other molecules in biological systems and its inability to trap certain reactive species such as singlet oxygen and carbon-centered radicals.
Future Directions
There are many potential future directions for research involving 2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde. One area of interest is the development of new spin trapping agents with improved trapping efficiency and selectivity towards specific reactive species. Another area of interest is the application of 2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde in vivo to investigate the role of oxidative stress and free radicals in various disease states. Additionally, the use of 2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde in combination with other techniques such as mass spectrometry and proteomics could provide new insights into the mechanisms of redox regulation and signaling in biological systems.
Synthesis Methods
2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde can be synthesized through a multistep reaction starting from 2,4-dimethylphenol and benzaldehyde. The synthesis involves the formation of an intermediate Schiff base, which is then cyclized to form the oxazine ring. The final step involves the oxidation of the nitrogen atom to yield the nitroxide radical. The purity and yield of 2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde can be improved by using various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde has been extensively used in various fields of scientific research, including biochemistry, pharmacology, and environmental science. In biochemistry, 2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde is used as a spin trapping agent to investigate the mechanisms of oxidative stress and free radical-mediated damage in biological systems. 2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde has also been used as a probe to study the redox status of proteins and enzymes. In pharmacology, 2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde has been used to evaluate the antioxidant activity of natural products and synthetic compounds. In environmental science, 2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde has been used to study the formation and fate of free radicals in air pollution and water treatment systems.
properties
CAS RN |
104409-69-0 |
|---|---|
Product Name |
2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde |
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-(dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde |
InChI |
InChI=1S/C13H14N2O2/c1-15(2)13-14-12(11(8-16)9-17-13)10-6-4-3-5-7-10/h3-9,12H,1-2H3 |
InChI Key |
FMTPGZCYVUOJQD-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(C(=CO1)C=O)C2=CC=CC=C2 |
Canonical SMILES |
CN(C)C1=NC(C(=CO1)C=O)C2=CC=CC=C2 |
synonyms |
2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



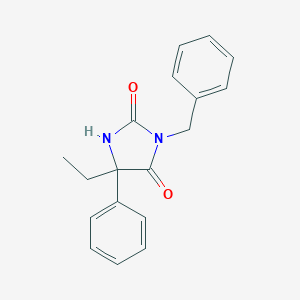
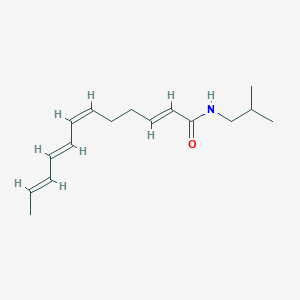
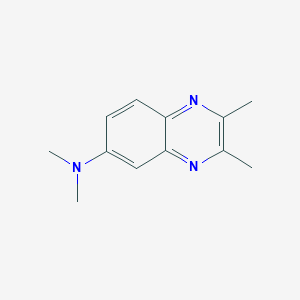

![Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B21535.png)
![1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone](/img/structure/B21543.png)
